4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one
Overview
Description
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one is an organic compound with the molecular formula C14H20O2. It is characterized by a cyclohexene ring substituted with a heptenone side chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohex-2-en-1-one and 6-methyl-4-oxohept-5-en-2-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Product Isolation: The product is then isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purity is also common.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohexanone: Similar structure but with a saturated cyclohexane ring.
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one is unique due to its specific combination of a cyclohexene ring and a heptenone side chain, which imparts distinct chemical and physical properties.
Biological Activity
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one, also known by its CAS number 170380-68-4, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in various fields, including pharmacology and biochemistry.
The molecular formula of this compound is C14H20O2, with a molecular weight of approximately 220.312 g/mol. The compound typically appears as an oil and has a purity level of 97.5% or higher in commercial preparations .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that such compounds can scavenge free radicals effectively, enhancing cellular protection .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro testing has demonstrated its effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent. The specific mechanisms of action remain under investigation but may involve disruption of bacterial cell membranes or inhibition of metabolic pathways .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds with structures similar to this compound have been reported to exhibit anti-inflammatory effects. This activity could be beneficial in developing treatments for conditions such as arthritis and cardiovascular diseases .
Case Study 1: Antioxidant Efficacy
A study conducted on a series of cyclohexenone derivatives, including this compound, evaluated their antioxidant capabilities using DPPH (2,2-diphenylpicrylhydrazyl) radical scavenging assays. The results indicated that this compound exhibited significant scavenging activity comparable to established antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Testing
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed notable inhibition zones in agar diffusion tests, suggesting strong antibacterial properties.
Research Findings
Property | Details |
---|---|
Molecular Formula | C14H20O2 |
Molecular Weight | 220.312 g/mol |
Purity | ≥97.5% |
Antioxidant Activity | Effective free radical scavenger |
Antimicrobial Activity | Inhibits growth of certain bacteria |
Anti-inflammatory Effects | Potentially reduces inflammation |
Properties
IUPAC Name |
(4S)-4-[(2R)-6-methyl-4-oxohept-5-en-2-yl]cyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)8-14(16)9-11(3)12-4-6-13(15)7-5-12/h4,6,8,11-12H,5,7,9H2,1-3H3/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWWWSSVLQGIEQ-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CCC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)C=C(C)C)[C@@H]1CCC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.